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Uracil monophosphate - 72758-50-0

Uracil monophosphate

Catalog Number: EVT-14586645
CAS Number: 72758-50-0
Molecular Formula: C4H7N2O6P
Molecular Weight: 210.08 g/mol
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Product Introduction

Source and Classification

Uracil monophosphate can be derived from both dietary sources and endogenous synthesis. It is classified under pyrimidine nucleotides, which also include cytidine monophosphate and thymidine monophosphate. In humans, uracil monophosphate is synthesized through the de novo pathway involving several enzymatic reactions that convert simpler molecules into this complex nucleotide.

Synthesis Analysis

Methods

The synthesis of uracil monophosphate can be achieved through various methods, including chemical synthesis and enzymatic pathways. The de novo biosynthetic pathway involves multiple steps catalyzed by specific enzymes:

  1. Carbamoyl Phosphate Synthesis: The initial step involves the formation of carbamoyl phosphate from bicarbonate and ammonia.
  2. Aspartate Transcarbamoylation: This reaction combines carbamoyl phosphate with aspartate to form N-carbamoylaspartate.
  3. Dihydroorotate Formation: N-carbamoylaspartate undergoes cyclization to yield dihydroorotate.
  4. Dihydroorotate Oxidation: Dihydroorotate is oxidized to orotate.
  5. Phosphoribosylation: Orotate is then converted to orotidine 5'-monophosphate through the action of orotate phosphoribosyltransferase.
  6. Decarboxylation: Finally, orotidine 5'-monophosphate is decarboxylated to produce uridine 5'-monophosphate.

Enzymatic synthesis has gained popularity due to its eco-friendly nature and efficiency compared to traditional chemical methods, which often involve harsh conditions and toxic reagents .

Technical Details

Recent advancements have focused on utilizing biocatalysts for more sustainable synthesis processes. For instance, immobilized uracil phosphoribosyltransferase has been employed to enhance the efficiency of uracil monophosphate production under mild conditions .

Molecular Structure Analysis

Structure

Uracil monophosphate consists of three components:

  • Uracil Base: A nitrogenous base that contains two nitrogen atoms in its ring structure.
  • Ribose Sugar: A five-carbon sugar molecule that forms part of the nucleotide structure.
  • Phosphate Group: Attached to the 5' carbon of the ribose sugar, contributing to the nucleotide's identity as a monophosphate.
Chemical Reactions Analysis

Reactions

Uracil monophosphate participates in several key biochemical reactions:

  1. Phosphorylation: It can be phosphorylated further to form uridine diphosphate and uridine triphosphate, which are essential for energy transfer and metabolism.
  2. Dephosphorylation: The removal of phosphate groups can regenerate uridine or be involved in cellular signaling pathways.

Technical Details

The reactions involving uracil monophosphate are often catalyzed by specific enzymes such as nucleoside diphosphate kinase or nucleoside triphosphate hydrolases, which facilitate the transfer of phosphate groups between nucleotides .

Mechanism of Action

Process

The mechanism by which uracil monophosphate functions primarily revolves around its role as a substrate in RNA synthesis. It acts as a building block for RNA polymerase during transcription, where it pairs with adenine during the formation of RNA strands.

Data

The conversion process involves:

  • The binding of uridine triphosphate to RNA polymerase.
  • The incorporation of uracil into growing RNA chains through complementary base pairing.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; slightly soluble in alcohols.
  • Melting Point: Approximately 200 °C (decomposes).

Chemical Properties

  • pH Stability: Stable at neutral pH but may decompose under extreme acidic or basic conditions.
  • Reactivity: Sensitive to hydrolysis, particularly in aqueous solutions where it can convert back to its constituent parts.
Applications

Scientific Uses

Uracil monophosphate has various applications in scientific research and biotechnology:

  • Nucleotide Synthesis: Used as a precursor for synthesizing other nucleotides necessary for DNA and RNA production.
  • Pharmaceutical Development: Investigated for potential therapeutic applications in antiviral drugs targeting RNA viruses.
  • Biochemical Studies: Employed in studies related to metabolism and enzymatic functions involving nucleotide turnover and regulation.
Biosynthesis and Metabolic Pathways of Uracil Monophosphate

Enzymatic Regulation of De Novo Pyrimidine Synthesis

The de novo pathway converts simple metabolites into UMP through six enzymatic steps, orchestrated by three multifunctional proteins in eukaryotes.

Role of CAD Multienzyme Complex in Precursor Assembly

The CAD trifunctional enzyme (carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, dihydroorotase) catalyzes the first three rate-limiting steps:

  • Glutamine-Dependent Carbamoyl Phosphate Synthesis: Carbamoyl-phosphate synthetase II (CPSII) utilizes bicarbonate, glutamine, and 2 ATP to generate carbamoyl phosphate (CAP). This step is allosterically inhibited by UTP (end-product feedback) and activated by phosphoribosyl pyrophosphate (PRPP) [4] [8].
  • Aspartate Transcarbamylation: Aspartate transcarbamylase (ATC) condenses CAP and aspartate into carbamoyl aspartate.
  • Ring Cyclization: Dihydroorotase (DHO) cyclizes carbamoyl aspartate to dihydroorotate (DHO), facilitated by zinc ions coordinating the active site [8].

CAD assembles as a 1.5 MDa hexamer with a central DHO-ATC core flanked by CPSII domains. This quaternary structure enables substrate channeling and coordinated regulation. Phosphorylation at Ser1859 by mTORC1-S6K1 signaling enhances CPSII activity, linking pyrimidine synthesis to nutrient availability [4] [8].

Table 1: Functional Domains of the CAD Multienzyme Complex

DomainReaction CatalyzedRegulatorsStructural Features
Glutaminase (GLN)Glutamine hydrolysis--Ammonia tunnel to CPSII
CPSIICarbamoyl phosphate synthesis (HCO₃⁻ + Gln + 2ATP)Inhibitors: UTP, UMP; Activator: PRPPBipartite active sites for ATP utilization
Aspartate transcarbamylase (ATC)Carbamoyl-aspartate formation--Catalytic trimer; stabilizes hexamer
Dihydroorotase (DHO)Dihydroorotate cyclizationRequires Zn²⁺Flexible catalytic loop; dimer interface

Mitochondrial Dihydroorotate Dehydrogenase (DHODH) in Oxidative Phosphorylation Coupling

Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth committed step: oxidation of DHO to orotate. This FMN-dependent enzyme is embedded in the inner mitochondrial membrane, where it couples pyrimidine synthesis to cellular energy status:

  • Electron Transfer: DHO oxidation reduces FMN to FMNH₂, which transfers electrons to ubiquinone in the electron transport chain (ETC) [4] [6].
  • OXPHOS Dependency: Inhibition of Complex III (e.g., by teriflunomide) blocks orotate production, directly linking UMP synthesis to aerobic respiration [6].Orotate is exported to the cytosol for conversion to UMP by UMPS. This compartmentalization ensures nucleotide synthesis aligns with metabolic resources.

Salvage Pathway Dynamics and Substrate Channeling

Salvage pathways recover preformed pyrimidine bases/nucleosides, conserving energy and providing rapid UMP synthesis independent of de novo machinery.

Uridine-Cytidine Kinase 2 (UCK2) Allosteric Activation Mechanisms

UCK2 phosphorylates uridine and cytidine to UMP and CMP, respectively. Key features include:

  • Tissue-Specific Expression: Predominantly placental and tumorigenic tissues, unlike ubiquitous UCK1 [2] [5].
  • Catalytic Mechanism: Asp62 deprotonates the 5’-OH group of uridine/cytidine, enabling nucleophilic attack on ATP’s γ-phosphate. His117 and Tyr112 confer specificity for pyrimidine ribonucleosides via hydrogen bonding [5] [10].
  • Allosteric Regulation: GTP serves as an alternative phosphate donor, while UTP/CTP induce feedback inhibition by distorting the tetrameric structure [5] [10].
  • Oncogenic Role: UCK2 overexpression in cancers (e.g., lung, liver) supports proliferation by enhancing salvage flux. Its catalytic-independent activation of STAT3 and EGFR-AKT pathways further promotes tumor progression [2] [9].

Table 2: UCK2 Kinetic Parameters and Substrate Specificity

SubstrateKm (μM)kcat (s⁻¹)Specificity Determinants
Uridine280.85Tyr112 (H-bonds O4); Asp84/Arg166 (ribose 2'/3'-OH)
Cytidine330.92His117 (H-bonds N4); Asp84/Arg166 (ribose)
ATP1200.80Mg²⁺ coordination by Glu135/Ser34/Asp62

Cross-Talk Between Nucleotide Salvage and Lipid Metabolism

UMP-derived metabolites directly integrate pyrimidine and lipid biosynthesis:

  • CTP-Dependent Phospholipid Synthesis: Cytidine triphosphate (CTP) activates choline/ethanolamine via the Kennedy pathway:
Choline + ATP → Phosphocholine  Phosphocholine + CTP → CDP-choline + PPi  CDP-choline + Diacylglycerol → Phosphatidylcholine  

Depletion of UMP salvage reduces CTP pools, impairing phosphatidylcholine synthesis and membrane proliferation [4].

  • Glycosylation Precursors: UDP-glucose and UDP-N-acetylglucosamine (UDP-GlcNAc) generated from UTP serve as sugar donors for protein glycosylation. CAD mutations (e.g., CADhu10125) reduce UDP-sugar levels, disrupting angiogenesis and glycosylation in developmental disorders [4] [8].This metabolic intersection highlights UMP’s role beyond nucleic acid synthesis, directly influencing membrane biology and post-translational modifications.

Table 3: Metabolic Intersections of UMP-Derived Nucleotides

UMP MetaboliteBiosynthetic PathwayNon-Nucleic Acid FunctionsPathological Implications
UTPPhosphorylation (ATP-dependent)UDP-sugar synthesis (e.g., UDP-GlcNAc) for glycosylationReduced glycosylation in CAD mutations
CTPCTP synthetase (UTP + Gln)CDP-choline for phosphatidylcholine synthesisImpaired membrane biogenesis in UCK2 inhibition
dTTPThymidylate synthase (dUMP → dTMP)DNA replication and repairTargeted by 5-fluorouracil in cancer therapy

Properties

CAS Number

72758-50-0

Product Name

Uracil monophosphate

IUPAC Name

phosphoric acid;1H-pyrimidine-2,4-dione

Molecular Formula

C4H7N2O6P

Molecular Weight

210.08 g/mol

InChI

InChI=1S/C4H4N2O2.H3O4P/c7-3-1-2-5-4(8)6-3;1-5(2,3)4/h1-2H,(H2,5,6,7,8);(H3,1,2,3,4)

InChI Key

KPYHRMNYOUGKKI-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)NC1=O.OP(=O)(O)O

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